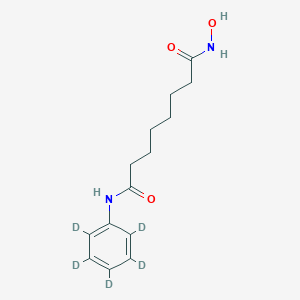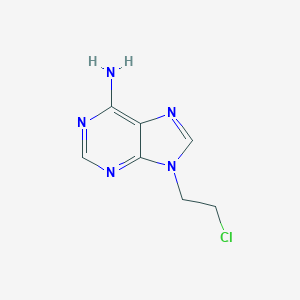
亚甲基二苯酰胺-d5 异羟肟酸
概述
描述
SAHA-d5 contains five deuterium atoms at the 2, 3, 4, 5, and 6 positions. It is intended for use as an internal standard for the quantification of SAHA (suberoylanilide hydroxamic acid; ) by GC- or LC-MS. SAHA is a histone deacetylase (HDAC) inhibitor that binds directly to the catalytic site of the enzyme thereby blocking substrate access. It inhibits class I, II, and IV HDACs at 50-200 nM and arrests cell growth in a wide variety of transformed cells in culture at 2.5-5.0 µM.
科学研究应用
癌症治疗应用
前列腺癌治疗:SAHA 在抑制前列腺癌细胞生长方面显示出有希望的结果。体外和体内研究表明,SAHA 抑制人前列腺癌细胞系的生长,并在某些细胞中诱导凋亡。这种有效性延伸到裸鼠中的人前列腺异种移植物,表明具有治疗前列腺癌的潜力 (Butler 等,2000).
对抗口腔癌:研究表明,SAHA 可以诱导人口腔癌细胞凋亡。它使这些细胞对肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 敏感,增强其抗癌活性。这提示了口腔癌的一种新的治疗方法 (Yeh 等,2009).
各种癌症中的 HDAC 抑制:SAHA 是组蛋白脱乙酰酶的有效抑制剂,而组蛋白脱乙酰酶与各种癌症有关。它在血液和实体瘤中均显示出显着的抗癌活性,并且患者耐受性良好 (Marks,2007).
肺癌治疗:SAHA 治疗揭示了非小细胞肺癌细胞中蛋白质组、泛素组和乙酰组之间的复杂相互作用。它显着改变了癌细胞中这些元素的分布,为 SAHA 介导的癌症治疗提供了见解 (Wu 等,2015).
放射增敏作用:SAHA 已被研究其使癌细胞对辐射敏感的能力,从而提高了放射治疗在癌症治疗中的有效性。这已在包括肺癌细胞在内的各种细胞系中观察到 (Gerelchuluun 等,2018).
分子机制研究
组蛋白修饰研究:SAHA 在组蛋白乙酰化和丁酰化中的作用已被探索,提供了对其在神经母细胞瘤细胞中的作用机制的见解。这包括蛋白质表达和组蛋白修饰的变化,为 HDAC 抑制剂介导的癌症治疗提供了线索 (Xu 等,2014).
肺癌细胞中的 miRNA 表达:SAHA 改变了 A549 人非小细胞肺癌细胞中的 microRNA 表达谱。这一发现对于了解 SAHA 的抗癌机制及其对基因表达调控的影响至关重要 (Lee 等,2009).
SAHA 类似物的结构研究:已经对 SAHA 类似物的结构要求进行了研究,以了解修饰如何影响其效力和选择性。这项研究有助于开发针对 HDAC 蛋白的更有效的抗癌药物 (Choi 和 Pflum,2012).
作用机制
Target of Action
Suberoylanilide-d5 Hydroxamic Acid, also known as Vorinostat-d5, is a potent and orally active pan-inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), HDAC7 (Class II), and HDAC11 (Class IV) . HDACs are enzymes that catalyze the removal of acetyl groups from the lysine residues of proteins, including the core nucleosomal histones .
Mode of Action
Vorinostat-d5 inhibits the enzymatic activity of HDACs at nanomolar concentrations . This inhibition leads to an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6, p53, and Hsp90 . The accumulation of these acetylated proteins is believed to induce growth arrest, differentiation, or apoptosis in a variety of transformed cells .
Biochemical Pathways
Vorinostat-d5 affects several biochemical pathways. It has been shown to increase the activity of the ULK1 complex, which is the most upstream component in the core autophagy pathway, and suppress the mammalian target of rapamycin (mTOR), which in turn inhibits autophagy induction . Additionally, Vorinostat-d5 has been found to influence the DNA damage response through the acetylation of key DNA repair and checkpoint proteins .
Pharmacokinetics
The pharmacokinetics of Vorinostat-d5 have been studied in combination with other drugs. It has been administered safely up to 400 mg once daily or 300 mg twice daily with carboplatin and paclitaxel . Vorinostat-d5 pharmacokinetics were linear over the dose range studied .
Result of Action
The antiproliferative effects of Vorinostat-d5 are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to growth arrest, differentiation, or apoptosis in a variety of transformed cells . Antitumor activity has been seen in patients with both hematological and solid tumors .
Action Environment
The action of Vorinostat-d5 can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetics of Vorinostat-d5 were altered when coadministered with carboplatin and paclitaxel . Additionally, the solubility and permeability of Vorinostat-d5 can be enhanced by encapsulation in mesoporous silica nanoparticles .
安全和危害
未来方向
生化分析
Biochemical Properties
Suberoylanilide-d5 Hydroxamic Acid interacts with various enzymes and proteins, primarily histone deacetylases (HDACs) . By inhibiting HDACs, it promotes the acetylation of histones, a process that is generally associated with transcriptional activation . This modulation of gene expression is a key mechanism through which Suberoylanilide-d5 Hydroxamic Acid exerts its effects .
Cellular Effects
Suberoylanilide-d5 Hydroxamic Acid has profound effects on various types of cells. It can induce growth arrest in transformed cells , and it has been shown to suppress proliferation in glioblastoma multiforme (GBM) cells . It also modulates and promotes neuroplasticity in healthy and disease conditions . Moreover, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Suberoylanilide-d5 Hydroxamic Acid involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a histone deacetylase inhibitor, it promotes the acetylation of histones, leading to transcriptional activation . This results in the modulation of gene expression, which is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suberoylanilide-d5 Hydroxamic Acid change over time. It has been shown to alleviate depression-like behavior and normalize epigenetic changes in the hippocampus during ethanol withdrawal . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
In animal models, the effects of Suberoylanilide-d5 Hydroxamic Acid vary with different dosages . It has been shown to slow the growth of GBM in vitro and intracranially in vivo
Metabolic Pathways
Suberoylanilide-d5 Hydroxamic Acid is involved in various metabolic pathways. It has been shown to regulate methionine, glutathione, and nicotinamide metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Suberoylanilide-d5 Hydroxamic Acid within cells and tissues are complex processes that involve various transporters and binding proteins. It has been shown that Suberoylanilide-d5 Hydroxamic Acid can cross the blood-brain barrier , suggesting that it may be distributed widely within the body.
Subcellular Localization
Given its role as a histone deacetylase inhibitor, it is likely that it localizes to the nucleus where it can exert its effects on gene expression
属性
IUPAC Name |
N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-YQYLVRRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)








